![molecular formula C9H9ClN2S B1395724 4-Chloro-6-propylthieno[2,3-d]pyrimidine CAS No. 439692-82-7](/img/structure/B1395724.png)
4-Chloro-6-propylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-6-propylthieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core structure. This compound is characterized by the presence of a chlorine atom at the 4th position and a propyl group at the 6th position of the thieno[2,3-d]pyrimidine ring. It has a molecular formula of C9H9ClN2S and a molecular weight of 212.7 g/mol .
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been widely studied for their potential anticancer properties .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, particularly those involved in cell proliferation and apoptosis .
Result of Action
Pyrimidine derivatives have been associated with cytotoxic effects in various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of a chemical compound .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-propylthieno[2,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . These interactions are essential for its reactivity and potential therapeutic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Derivatives of similar compounds have shown promising biological activities, such as anticancer properties by inhibiting the growth and proliferation of cancer cells . Additionally, it may affect cellular metabolism by interacting with key metabolic enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-propylthiophene with cyanamide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-propylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The thieno[2,3-d]pyrimidine core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[2,3-d]pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Reduction Products: Reduced derivatives with altered electronic properties.
Scientific Research Applications
Pharmaceutical Synthesis
4-Chloro-6-propylthieno[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of kinase inhibitors, which are vital in cancer therapy and other diseases. For instance, derivatives of this compound have been explored for their potential to inhibit specific kinases involved in tumor growth and proliferation.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell growth by targeting specific signaling pathways essential for cancer cell survival. Case studies have demonstrated that certain derivatives can effectively reduce tumor size in preclinical models, highlighting their therapeutic potential.
Antiviral Properties
Beyond oncology, this compound and its derivatives have also been investigated for antiviral activity. Some studies suggest that these compounds can interfere with viral replication mechanisms, making them candidates for further development against viral infections.
Anti-inflammatory Applications
The compound has also been evaluated for anti-inflammatory properties, suggesting its utility in treating conditions characterized by chronic inflammation. Research indicates that specific modifications to the thieno[2,3-d]pyrimidine scaffold can enhance its efficacy against inflammatory pathways.
Case Study 1: Kinase Inhibition
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives based on this compound. They found that certain modifications led to potent inhibitors of the JAK family of kinases, which are implicated in various hematological malignancies. The most promising derivative showed IC50 values in the nanomolar range against JAK1 and JAK2.
Case Study 2: Antiviral Screening
A screening study highlighted the antiviral potential of thieno[2,3-d]pyrimidine derivatives against influenza viruses. The results indicated that specific structural modifications could significantly enhance antiviral activity, leading to reduced viral loads in infected cell cultures.
Case Study 3: Anti-inflammatory Activity
Research published in Bioorganic & Medicinal Chemistry Letters examined the anti-inflammatory effects of this compound derivatives in models of induced inflammation. Results showed that these compounds could effectively decrease pro-inflammatory cytokine levels and exhibited potential for treating inflammatory diseases such as rheumatoid arthritis.
Summary
This compound is a versatile compound with significant applications in pharmaceutical research. Its role as an intermediate for kinase inhibitors positions it as a critical player in drug discovery efforts targeting cancer and inflammatory diseases. Ongoing research continues to explore its full potential across various therapeutic areas.
Application Area | Description | Example Findings |
---|---|---|
Pharmaceutical Synthesis | Intermediate for kinase inhibitors used in cancer treatment | Potent JAK inhibitors developed |
Anticancer Activity | Derivatives exhibit significant inhibition of cancer cell growth | Tumor size reduction in preclinical models |
Antiviral Properties | Potential candidates against viral infections | Effective against influenza viruses |
Anti-inflammatory Effects | Modifications lead to decreased inflammation in disease models | Reduction of pro-inflammatory cytokines |
Comparison with Similar Compounds
4-Chloro-6-propylthieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives:
4-Chloro-6-methylthieno[2,3-d]pyrimidine: Similar structure but with a methyl group instead of a propyl group, leading to different physical and chemical properties.
4-Chloro-6-ethylthieno[2,3-d]pyrimidine: Contains an ethyl group, which also affects its reactivity and applications.
4-Chloro-6-phenylthieno[2,3-d]pyrimidine:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties and applications.
Biological Activity
4-Chloro-6-propylthieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.
The compound belongs to the thieno[2,3-d]pyrimidine class, which has been shown to exhibit various biological activities. The unique structure of thieno[2,3-d]pyrimidines allows them to act as inhibitors of critical enzymes involved in nucleic acid synthesis. Specifically, this compound inhibits glycinamide ribonucleotide formyltransferase (GARFTase) and possibly 5-amino-4-imidazole carboxamide ribonucleotide formyltransferase (AICARFTase), which are essential for purine biosynthesis .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:
- Triple-Negative Breast Cancer (TNBC): This compound has shown effectiveness in inhibiting the growth of TNBC cells by targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
- Cell Line Studies: In vitro assays indicated that the compound significantly reduced cell viability in MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 µM .
Mechanistic Insights
The mechanism involves selective uptake by folate receptors (FRs), which enhances its cytotoxicity in cells expressing these receptors while sparing those that do not . The dual inhibition of GARFTase and AICARFTase represents a unique feature of this compound compared to other known antifolates.
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives, including this compound. Below are summarized findings from key research:
Properties
IUPAC Name |
4-chloro-6-propylthieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-2-3-6-4-7-8(10)11-5-12-9(7)13-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPRVHRVMHAYBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716733 | |
Record name | 4-Chloro-6-propylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439692-82-7 | |
Record name | 4-Chloro-6-propylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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